molecular formula C19H12F3N5O4S B440656 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(2-HYDROXY-5-NITROANILINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(2-HYDROXY-5-NITROANILINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B440656
M. Wt: 463.4g/mol
InChI Key: AUYUOTFALOIMFS-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(2-HYDROXY-5-NITROANILINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(2-HYDROXY-5-NITROANILINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde.

    Synthesis of the Pyrazolone Core: Using hydrazine derivatives and β-keto esters.

    Coupling Reactions: Combining the benzothiazole and pyrazolone intermediates under specific conditions, such as refluxing in ethanol with a catalytic amount of acid or base.

    Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and amino groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions might occur at various positions on the benzothiazole and pyrazolone rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Materials Science:

Biology and Medicine

    Pharmacology: Investigated for potential anti-inflammatory, antimicrobial, or anticancer properties.

    Biochemistry: Used as a probe to study enzyme mechanisms or protein interactions.

Industry

    Dyes and Pigments: Utilized in the synthesis of high-performance dyes.

    Polymers: Incorporated into polymer matrices to enhance properties like thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(2-HYDROXY-5-NITROANILINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-yl)-4-(1-{2-hydroxyanilino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one: Lacks the nitro group, which might affect its reactivity and biological activity.

    2-(1,3-benzothiazol-2-yl)-4-(1-{2-hydroxy-5-methylanilino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one: Contains a methyl group instead of a nitro group, potentially altering its chemical and physical properties.

Uniqueness

The presence of the nitro group and the specific arrangement of functional groups in 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(2-HYDROXY-5-NITROANILINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE might confer unique reactivity and biological activity compared to similar compounds. This could make it particularly valuable for certain applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C19H12F3N5O4S

Molecular Weight

463.4g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(2-hydroxy-5-nitrophenyl)-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C19H12F3N5O4S/c1-9(23-12-8-10(27(30)31)6-7-13(12)28)15-16(19(20,21)22)25-26(17(15)29)18-24-11-4-2-3-5-14(11)32-18/h2-8,25,28H,1H3

InChI Key

AUYUOTFALOIMFS-UHFFFAOYSA-N

SMILES

CC(=NC1=C(C=CC(=C1)[N+](=O)[O-])O)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

Canonical SMILES

CC(=NC1=C(C=CC(=C1)[N+](=O)[O-])O)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

Origin of Product

United States

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